molecular formula C10H9Cl5N2O B11983787 N-[2,2,2-trichloro-1-(2,3-dichloroanilino)ethyl]acetamide

N-[2,2,2-trichloro-1-(2,3-dichloroanilino)ethyl]acetamide

Katalognummer: B11983787
Molekulargewicht: 350.4 g/mol
InChI-Schlüssel: LFUKESHNFDRSJV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2,2,2-trichloro-1-(2,3-dichloroanilino)ethyl]acetamide is a synthetic compound known for its unique chemical structure and properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2,2-trichloro-1-(2,3-dichloroanilino)ethyl]acetamide typically involves the reaction of 2,3-dichloroaniline with trichloroacetaldehyde, followed by acetylation. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

N-[2,2,2-trichloro-1-(2,3-dichloroanilino)ethyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated quinones, while substitution reactions can produce various substituted acetamides .

Wissenschaftliche Forschungsanwendungen

N-[2,2,2-trichloro-1-(2,3-dichloroanilino)ethyl]acetamide has several scientific research applications:

Wirkmechanismus

The mechanism by which N-[2,2,2-trichloro-1-(2,3-dichloroanilino)ethyl]acetamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorine atoms in the compound can form strong bonds with these targets, leading to inhibition or activation of specific pathways. This mechanism is crucial for its potential antimicrobial and antifungal activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[2,2,2-trichloro-1-(2,3-dichloroanilino)ethyl]acetamide is unique due to its specific arrangement of chlorine atoms and its ability to undergo a wide range of chemical reactions. This versatility makes it valuable in various research and industrial applications .

Eigenschaften

Molekularformel

C10H9Cl5N2O

Molekulargewicht

350.4 g/mol

IUPAC-Name

N-[2,2,2-trichloro-1-(2,3-dichloroanilino)ethyl]acetamide

InChI

InChI=1S/C10H9Cl5N2O/c1-5(18)16-9(10(13,14)15)17-7-4-2-3-6(11)8(7)12/h2-4,9,17H,1H3,(H,16,18)

InChI-Schlüssel

LFUKESHNFDRSJV-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC(C(Cl)(Cl)Cl)NC1=C(C(=CC=C1)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.